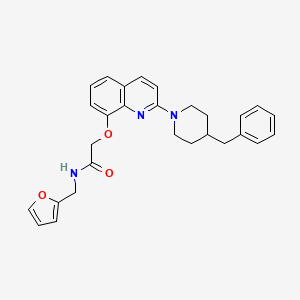

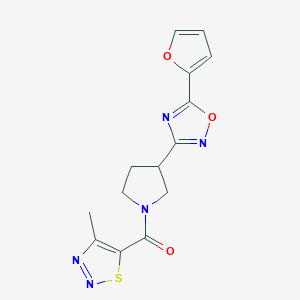

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. These compounds demonstrate low toxicity to mammalian cells and have intracellular activity against bacilli in infected macrophages, similar to that of rifampin, with a low risk of drug-drug interactions and no signs of cardiac toxicity in zebrafish models at tested concentrations. This class of compounds may provide candidates for the development of alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016).

Anti-Inflammatory and Antihistamine Properties

Research has explored quinazoline derivatives as histamine H4 receptor inverse agonists, identifying compounds with potential dual-action on human histamine H1 and H4 receptors. These findings indicate applications in treating conditions related to histamine activity, such as allergies and inflammatory diseases (Smits et al., 2008).

Chemical Synthesis and Structural Analysis

Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a three-component reaction, highlighting the compound's potential in facilitating diverse chemical syntheses and applications in medicinal chemistry (Taran et al., 2014).

Antimicrobial and Antituberculosis Agents

New furan coupled quinoline diamide hybrid scaffolds have demonstrated potent antitubercular activity in vitro, suggesting these hybrids could serve as effective agents against tuberculosis by potentially inhibiting multiple targets within the bacterial pathogen (Rajpurohit et al., 2019).

Antioxidant and Antimicrobial Evaluation

Studies on 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have highlighted their potential in exhibiting significant antioxidant and antimicrobial activities, pointing towards their application in managing oxidative stress and bacterial infections (Chen et al., 2006).

properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-12,17,22H,13-16,18-20H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTHTMVBEPYTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)

![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)